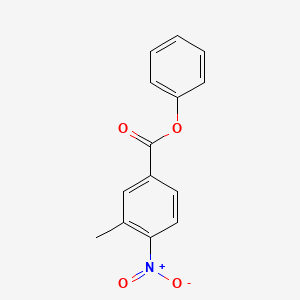

phenyl 3-methyl-4-nitrobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

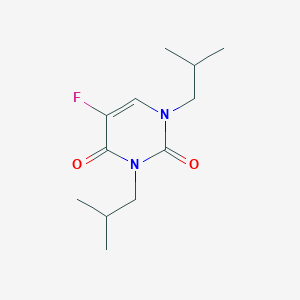

Phenyl 3-methyl-4-nitrobenzoate is a chemical compound that is closely related to other compounds such as Methyl 3-nitrobenzoate and Methyl 4-nitrobenzoate . It is a derivative of benzoic acid, which is a naturally occurring secondary metabolite found in plants .

Synthesis Analysis

The synthesis of phenyl 3-methyl-4-nitrobenzoate involves several steps. One common method is the nitration of methyl benzoate, which is an example of electrophilic substitution . The reaction is regioselective and predominantly produces methyl 3-nitrobenzoate . Another method involves a multi-step synthesis that includes a Friedel Crafts acylation, a conversion from the acyl group to an alkane, and a nitration .Molecular Structure Analysis

The molecular structure of phenyl 3-methyl-4-nitrobenzoate is similar to that of Methyl 3-nitrobenzoate and Methyl 4-nitrobenzoate, with a molecular formula of C8H7NO4 . The nitro group, −NO2, is a hybrid of two equivalent resonance structures .Chemical Reactions Analysis

The nitration of methyl benzoate is a key reaction in the synthesis of phenyl 3-methyl-4-nitrobenzoate. This reaction is an example of electrophilic substitution, where an NO2 group substitutes for one of the hydrogen atoms on a benzene ring . The reaction is regioselective and predominantly produces methyl 3-nitrobenzoate .Physical And Chemical Properties Analysis

Phenyl 3-methyl-4-nitrobenzoate shares similar physical and chemical properties with its related compounds, Methyl 3-nitrobenzoate and Methyl 4-nitrobenzoate. The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . Nitro groups of nitroalkanes can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1 .Mécanisme D'action

Safety and Hazards

Orientations Futures

Future research could explore the synthesis of phenyl 3-methyl-4-nitrobenzoate through different methods, such as the Friedel Crafts acylation followed by a Clemmensen Reduction . Additionally, the compound’s potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties, could be investigated .

Propriétés

IUPAC Name |

phenyl 3-methyl-4-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c1-10-9-11(7-8-13(10)15(17)18)14(16)19-12-5-3-2-4-6-12/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHYWEMLNHFDJBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)OC2=CC=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl 3-methyl-4-nitrobenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

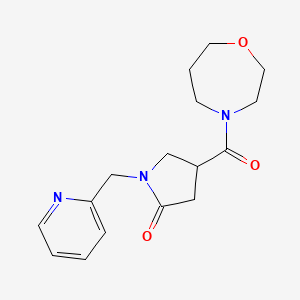

![2-isobutyl-8-[(2-methyl-3-oxo-2,3,5,6,7,8-hexahydro[1,2,4]triazolo[4,3-a]pyridin-6-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5632442.png)

![(3R*,4R*)-1-[(2-fluorophenyl)sulfonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5632446.png)

![8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B5632452.png)

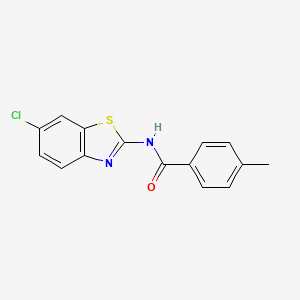

![3-(4-bromobenzyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5632457.png)

![4-[(4-fluorobenzyl)oxy]benzohydrazide](/img/structure/B5632469.png)

![2-[2-(dimethylamino)ethyl]-8-[(3E)-pent-3-enoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5632474.png)

![8-{[4-(dimethylamino)phenyl]acetyl}-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5632538.png)

![6-fluoro-4-{[3-(1H-imidazol-2-yl)piperidin-1-yl]carbonyl}quinolin-2(1H)-one](/img/structure/B5632544.png)